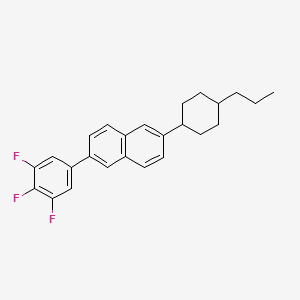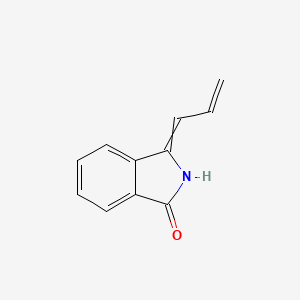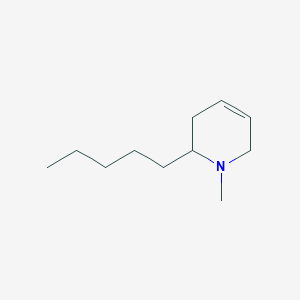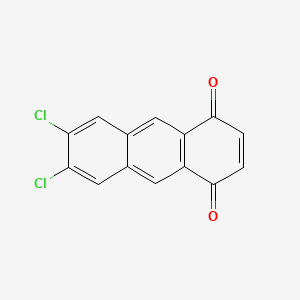![molecular formula C36H42N12O2S2 B14236664 11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] CAS No. 556815-07-7](/img/structure/B14236664.png)
11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,11’-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] is a complex organic compound characterized by the presence of disulfide bonds and tricyanopyrazine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] typically involves multiple steps, starting with the preparation of the tricyanopyrazine moiety. This is followed by the introduction of the disulfide linkage and the attachment of the undecanamide chains. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
11,11’-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol derivatives.
Substitution: The tricyanopyrazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
11,11’-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its disulfide bonds.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The
Propiedades
Número CAS |
556815-07-7 |
|---|---|
Fórmula molecular |
C36H42N12O2S2 |
Peso molecular |
738.9 g/mol |
Nombre IUPAC |
11-[[11-oxo-11-[(3,5,6-tricyanopyrazin-2-yl)amino]undecyl]disulfanyl]-N-(3,5,6-tricyanopyrazin-2-yl)undecanamide |
InChI |
InChI=1S/C36H42N12O2S2/c37-21-27-29(23-39)45-35(31(25-41)43-27)47-33(49)17-13-9-5-1-3-7-11-15-19-51-52-20-16-12-8-4-2-6-10-14-18-34(50)48-36-32(26-42)44-28(22-38)30(24-40)46-36/h1-20H2,(H,45,47,49)(H,46,48,50) |
Clave InChI |
VJSFACKJRQBDRX-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCSSCCCCCCCCCCC(=O)NC1=NC(=C(N=C1C#N)C#N)C#N)CCCCC(=O)NC2=NC(=C(N=C2C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)

![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)





![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)

![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
